molecular formula C22H33N3OS B6007851 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine

1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine

Cat. No. B6007851
M. Wt: 387.6 g/mol
InChI Key: ZLPHDISBEZUEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in 1973 by a team of researchers led by Charles F. Claussen. BTCP has been extensively studied for its potential therapeutic applications in various medical fields, including pain management and addiction treatment. In

Mechanism of Action

1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine reuptake inhibitor (DRI), which increases the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By increasing dopamine levels, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine may produce analgesic, anti-addictive, and antidepressant effects.
Biochemical and Physiological Effects:
1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has been shown to produce analgesic effects in animal models of pain. In a study using the hot plate test, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine was found to produce dose-dependent antinociceptive effects in mice. 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has also been shown to reduce drug-seeking behavior in animal models of addiction. In a study using a self-administration paradigm, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine was found to reduce the number of cocaine infusions in rats. Additionally, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity as a DRI. This allows for precise manipulation of dopamine levels in the brain. However, one limitation of using 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine is its potential for abuse and addiction. Researchers must take precautions to prevent misuse of the compound and ensure the safety of lab personnel.

Future Directions

There are several potential future directions for research on 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine analogs with improved pharmacological properties, such as increased selectivity or reduced potential for abuse. Another area of interest is the investigation of 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine as a potential treatment for other conditions, such as Parkinson's disease or schizophrenia, which are characterized by dopamine dysregulation. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-benzyl-3-piperidone with thiomorpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine as a white crystalline powder with a melting point of 172-174°C. The purity of the compound can be confirmed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. In animal studies, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has been shown to have analgesic effects similar to morphine but with fewer side effects. 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has also been studied for its potential as an anti-addictive agent, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1'-benzyl-3-(4-thiomorpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential as an antidepressant, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3OS/c26-22(24-13-15-27-16-14-24)20-7-4-10-25(18-20)21-8-11-23(12-9-21)17-19-5-2-1-3-6-19/h1-3,5-6,20-21H,4,7-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPHDISBEZUEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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